5-(1H-pyrazol-1-yl)-2H-tetrazole
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Overview
Description
5-(1H-pyrazol-1-yl)-2H-tetrazole: is a heterocyclic compound that contains both a pyrazole and a tetrazole ring. These types of compounds are of significant interest in the fields of medicinal chemistry and materials science due to their unique structural properties and potential biological activities. The combination of the pyrazole and tetrazole rings in a single molecule can lead to enhanced stability and reactivity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-1-yl)-2H-tetrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1H-pyrazole with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-1-yl)-2H-tetrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the pyrazole and tetrazole rings.
Reduction: Formation of reduced derivatives with potential changes in the ring structure.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
5-(1H-pyrazol-1-yl)-2H-tetrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-energy materials and coordination polymers.
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-1-yl)-2H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to interact with metal ions and proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrazole
- 2H-tetrazole
- 5-amino-1H-pyrazole
- 1,2,3-triazole
Uniqueness
5-(1H-pyrazol-1-yl)-2H-tetrazole is unique due to the presence of both pyrazole and tetrazole rings in a single molecule. This dual-ring structure provides enhanced stability and reactivity compared to compounds with only one of these rings. The combination of these rings also allows for unique interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-pyrazol-1-yl-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6/c1-2-5-10(3-1)4-6-8-9-7-4/h1-3H,(H,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXDRLKZVDANMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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